4-Chloro-2-methoxybenzaldehyde
Overview
Description
4-Chloro-2-methoxybenzaldehyde (4-CMB) is an aromatic aldehyde compound with a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of many organic compounds, and is used in the production of pharmaceuticals, dyes, fragrances, and other materials. 4-CMB is also used in the synthesis of a variety of other compounds, such as polymers, surfactants, and adhesives. The structure of 4-CMB is shown below:
Scientific Research Applications
Solubility and Activity Coefficients
- Research Context : Investigation of solubility and activity coefficients of similar compounds to 4-Chloro-2-methoxybenzaldehyde.
- Findings : Experimental data on the solubility of similar compounds in water were obtained. The study found that the solubility-temperature dependence for these organics was well represented by conventional Van't Hoff relationships, indicating potential applications in temperature-sensitive processes (Larachi et al., 2000).
Antioxidant Activity
- Research Context : Synthesis and evaluation of antioxidant activity of derivatives of 4-Chloro-2-methoxybenzaldehyde.
- Findings : The synthesized derivatives showed antioxidant activities, suggesting potential applications in areas requiring oxidative stability (Rijal, Haryadi, & Anwar, 2022).
Metabolism in Fungi
- Research Context : Understanding the metabolism of halogenated compounds, including 4-Chloro-2-methoxybenzaldehyde, in fungi.
- Findings : The study explored how fungi metabolize halogenated compounds, providing insights into natural degradation processes and potential biotechnological applications (Beck et al., 2000).
Chemical Synthesis and Characterization
- Research Context : Synthesis and characterization of chlorinated vanillins, structurally similar to 4-Chloro-2-methoxybenzaldehyde.
- Findings : Detailed procedures for the synthesis and characterization of these compounds were presented, highlighting their potential utility in various chemical applications (Hyötyläinen & Knuutinen, 1993).
Paired Electrolysis Applications
- Research Context : Exploring the use of paired electrolysis in the synthesis of organic compounds.
- Findings : Demonstrated the synthesis of various compounds, including those similar to 4-Chloro-2-methoxybenzaldehyde, through paired electrolysis, suggesting its application in sustainable chemical synthesis (Sherbo et al., 2018).
properties
IUPAC Name |
4-chloro-2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZHFWJBYTRNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40551506 | |
Record name | 4-Chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxybenzaldehyde | |
CAS RN |
53581-86-5 | |
Record name | 4-Chloro-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40551506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods IV
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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